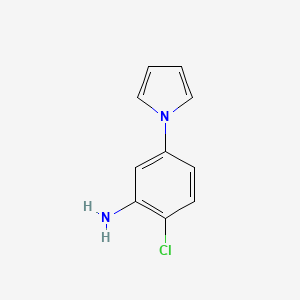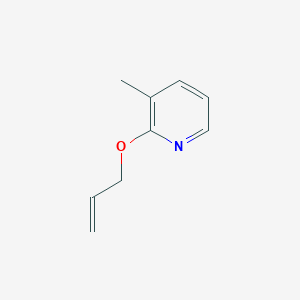
3-Metil-2-(prop-2-en-1-iloxi)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpyridine, also known as 3-picoline, is an organic compound with the formula 3-CH3C5H4N . It is one of three positional isomers of methylpyridine . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .
Synthesis Analysis
3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst . The reaction is multistep, culminating in cyclisation .Molecular Structure Analysis
The molecular structure of 3-Methylpyridine consists of a pyridine ring with a methyl group attached at the 3rd position .Chemical Reactions Analysis
The reactions of 2-methylpyridines have been studied in a flow synthesis setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Physical And Chemical Properties Analysis
3-Methylpyridine is a colorless liquid with a strong odor and is classified as a weak base . It has a density of 0.957 g/mL, a melting point of -19 °C, and a boiling point of 144 °C .Aplicaciones Científicas De Investigación
- Derivados de Piperidina: El anillo de piperidina es un motivo estructural crucial en el desarrollo de fármacos. Los investigadores han explorado la síntesis de piperidinas sustituidas, espiropiperidinas, piperidinas condensadas y piperidinonas . Estos derivados encuentran aplicaciones en el diseño de productos farmacéuticos en diversas áreas terapéuticas.
- Inhibidores Duales: Por ejemplo, los derivados de 2-amino-4-(1-piperidina) piridina se han diseñado como inhibidores duales para la quinasa del linfoma anaplásico (ALK) y la quinasa 1 del oncogén c-ros (ROS1), resistentes a Crizotinib en la clínica .
- Métodos Rápidos y Rentables: Los investigadores aspiran a desarrollar métodos eficientes para sintetizar piperidinas sustituidas. El ciclo de piperidina aparece en numerosos compuestos heterocíclicos, lo que hace que su síntesis sea una tarea crítica en la química orgánica moderna .
- Piperidinas con Actividad Biológica: Es esencial investigar la actividad biológica de las piperidinas sintéticas y naturales. Los científicos evalúan posibles fármacos que contienen la porción de piperidina. Los recientes avances en el descubrimiento y la evaluación biológica de tales compuestos contribuyen al desarrollo de fármacos .
- Reacciones Multicomponentes: Los investigadores exploran reacciones multicomponentes para acceder a diversos derivados de piperidina con diferentes propiedades farmacológicas .
- Funcionalización de Piperidinas: La comprensión de la funcionalización de las piperidinas proporciona información sobre su reactividad y posibles aplicaciones. Los investigadores investigan diversas transformaciones para modificar el andamiaje de piperidina .
- Espiropiperidinas y Piperidinas Condensadas: Estos derivados pueden encontrar aplicaciones en la ciencia de materiales, como el diseño de nuevos polímeros o materiales funcionales .
- Propiedades Físicas y Químicas: Los estudios detallados sobre las propiedades físicas y químicas de la 3-Metil-2-(prop-2-en-1-iloxi)piridina contribuyen a su caracterización y posibles aplicaciones .
- Información sobre Toxicidad: La comprensión de los perfiles de toxicidad es crucial para evaluar la seguridad y los posibles riesgos asociados con este compuesto .
Química Medicinal y Diseño de Fármacos
Síntesis Orgánica
Actividad Biológica y Farmacología
Biología Química
Ciencia de Materiales
Propiedades Químicas y Toxicidad
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-2-prop-2-enoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-7-11-9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNLNBOUWYNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)
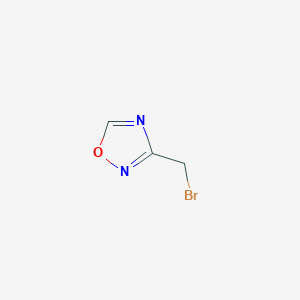
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)
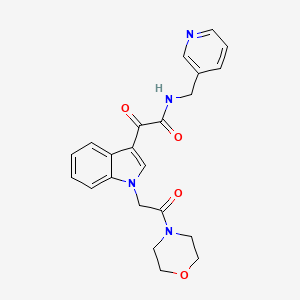
![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)
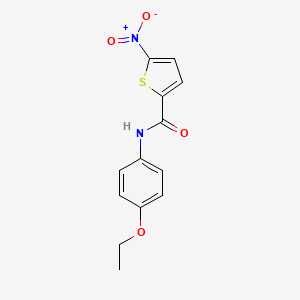
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)
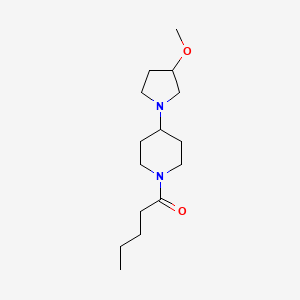
![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)
![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2554973.png)
![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2554976.png)
